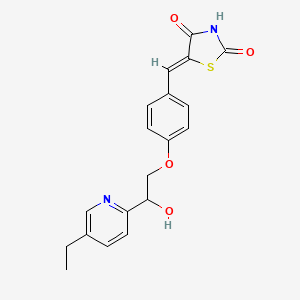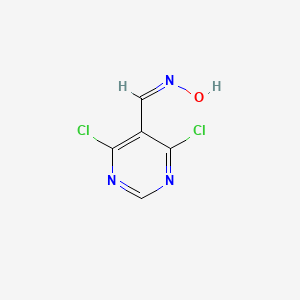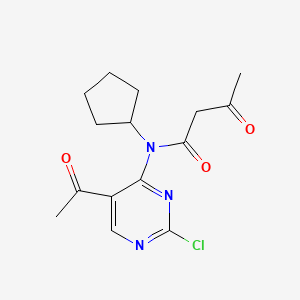
Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is particularly notable for its applications in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . These methods are chosen based on the desired yield, purity, and specific application of the compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound, ensuring high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein folding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound typically binds to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride include:
Imatinib: Known for its use in cancer treatment, particularly chronic myelogenous leukemia.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This makes it particularly valuable in the development of new drugs and in various research applications .
Properties
Molecular Formula |
C11H23Cl2N3O3 |
|---|---|
Molecular Weight |
316.22 g/mol |
IUPAC Name |
methyl (4S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate;dihydrochloride |
InChI |
InChI=1S/C11H21N3O3.2ClH/c1-13-5-7-14(8-6-13)11(16)9(12)3-4-10(15)17-2;;/h9H,3-8,12H2,1-2H3;2*1H/t9-;;/m0../s1 |
InChI Key |
CNQCCGQCURJBIY-WWPIYYJJSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)[C@H](CCC(=O)OC)N.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(CCC(=O)OC)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol](/img/structure/B11826195.png)
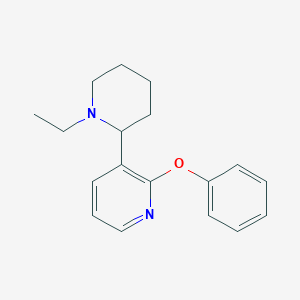
![methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B11826210.png)

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B11826218.png)

![4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol](/img/structure/B11826226.png)
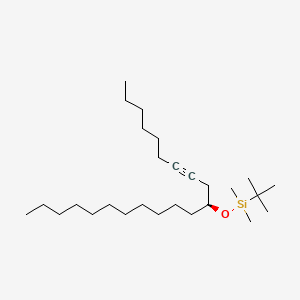
![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)

